5-allyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a pyrazolo[4,3-c]pyridin-3-one core, which is a type of heterocyclic compound. These types of compounds are often found in pharmaceuticals and other biologically active substances .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrazolo[4,3-c]pyridin-3-one core, followed by the addition of the various substituents. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be a large, complex structure due to the presence of multiple rings and functional groups .Scientific Research Applications
Synthesis and Chemical Characterization
Synthesis Approaches
This compound is synthesized through processes like Michael addition, Mannich reaction, and Dieckmann condensation, starting from simple materials. This efficient route leads to novel functionalized N-(5-allyl-7,7-dihalo)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides (Revanna, Raghavendra, Nandeesh, Bhadregowda, Rangappa, Mantelingu, 2013).
Structural Analysis
Research into the structure of related compounds shows that these can exist in various forms, including zwitterions, and their stability can vary between crystal and solution forms. Such studies are crucial for understanding the chemical properties and potential applications of these compounds (Gubaidullin, Nabiullin, Kharlamov, Buzykin, 2014).
Applications in Material Science
- Optical Properties and Device Fabrication: Compounds structurally similar to 5-allyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one have been studied for their optical properties. Such studies are pivotal for applications in material science, particularly in the development of photovoltaic devices and other electronic materials (El-Menyawy, Zedan, Nawar, 2019).
Potential Medicinal Chemistry Applications
- Synthesis of Anticancer and Anti-Inflammatory Agents: While explicitly excluding drug use and dosage information, it's noteworthy that related pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. This indicates a potential avenue for medicinal chemistry applications of similar compounds (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, Ben Jannet, 2016).
Antimicrobial Research
- Antimicrobial Properties: Research has been conducted on pyrazolopyrimidine derivatives, revealing significant antimicrobial activity. This suggests that similar compounds, like the one , could be explored for antimicrobial applications (Rahmouni, Romdhane, Ben Said, Majouli, Jannet, 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) , which plays a crucial role in cell cycle regulation.
Mode of Action
Compounds with similar structures have been found to exhibit strong π-accepting character . This suggests that the compound might interact with its targets through π-π interactions, which could lead to changes in the target’s function.
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, which are key mechanisms in the treatment of cancer.
Pharmacokinetics
Similar compounds have been found to exhibit significant cytotoxic activities against various cell lines , suggesting good bioavailability.
Result of Action
Similar compounds have been found to cause significant alterations in cell cycle progression and induce apoptosis within cells .
Properties
IUPAC Name |
7-(4-methylpiperazine-1-carbonyl)-2-phenyl-5-prop-2-enylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-3-9-24-14-17(20(27)25-12-10-23(2)11-13-25)19-18(15-24)21(28)26(22-19)16-7-5-4-6-8-16/h3-8,14-15H,1,9-13H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOLFYDRLFFRTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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